molecular formula C11H12ClFO2 B13667237 5-(3-Chloro-4-fluorophenyl)pentanoic Acid

5-(3-Chloro-4-fluorophenyl)pentanoic Acid

Cat. No.: B13667237
M. Wt: 230.66 g/mol
InChI Key: SFZWSCYWRMLSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-fluorophenyl)pentanoic Acid is an organic compound with the molecular formula C11H13ClFNO2 It is a derivative of pentanoic acid, where the pentanoic acid chain is substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 3-chloro-4-fluorophenyl group with a halogenated pentanoic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 5-(3-Chloro-4-fluorophenyl)pentanoic Acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized catalyst systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)pentanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)pentanoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic Acid: A boronic acid derivative with similar aromatic substitution.

    Pentanoic Acid: The parent compound without the aromatic substitution.

    3-Chloro-4-fluorophenylacetic Acid: A similar compound with a shorter carbon chain.

Uniqueness

5-(3-Chloro-4-fluorophenyl)pentanoic Acid is unique due to the specific substitution pattern on the aromatic ring and the length of the carbon chain. This combination of structural features can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

5-(3-chloro-4-fluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12ClFO2/c12-9-7-8(5-6-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

SFZWSCYWRMLSPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCC(=O)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.